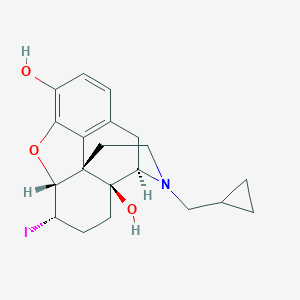
6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan
Overview
Description
6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan is a synthetic derivative of morphinan, a class of compounds known for their significant pharmacological properties, particularly in pain management. This compound is characterized by the presence of an iodine atom at the 6th position, hydroxyl groups at the 3rd and 14th positions, and a cyclopropylmethyl group at the 17th position, along with an epoxide ring between the 4th and 5th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan typically involves multiple steps starting from a morphinan precursor. The key steps include:
Iodination: Introduction of the iodine atom at the 6th position can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions.
Hydroxylation: The hydroxyl groups at the 3rd and 14th positions are introduced through selective oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Epoxidation: Formation of the epoxide ring between the 4th and 5th positions is typically carried out using peracids such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring the reactions are efficient, cost-effective, and environmentally friendly. This often includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction reactions can target the epoxide ring, converting it into a diol.
Substitution: The iodine atom at the 6th position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the epoxide ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols from the epoxide ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its analgesic properties and potential use in pain management therapies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic effects. The presence of the iodine atom and the cyclopropylmethyl group can influence its binding affinity and selectivity for different opioid receptor subtypes, such as mu, delta, and kappa receptors.
Comparison with Similar Compounds
Similar Compounds
Morphine: A naturally occurring opioid with similar analgesic properties but lacking the iodine and cyclopropylmethyl modifications.
Oxycodone: A semi-synthetic opioid with structural similarities but different substituents at key positions.
Naloxone: An opioid antagonist with a similar morphinan backbone but designed to block opioid receptors rather than activate them.
Uniqueness
6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan is unique due to its specific structural modifications, which can enhance its pharmacological profile, including increased potency, selectivity, and potentially reduced side effects compared to other opioids. The presence of the iodine atom and the cyclopropylmethyl group distinguishes it from other morphinan derivatives, potentially offering unique therapeutic benefits.
Properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24INO3/c21-13-5-6-20(24)15-9-12-3-4-14(23)17-16(12)19(20,18(13)25-17)7-8-22(15)10-11-1-2-11/h3-4,11,13,15,18,23-24H,1-2,5-10H2/t13-,15+,18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXVJJBUTPOPFH-LRLHPVAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@H]1I)OC5=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931086 | |
| Record name | 17-(Cyclopropylmethyl)-6-iodo-4,5-epoxymorphinan-3,14-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141392-30-5 | |
| Record name | 6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141392305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(Cyclopropylmethyl)-6-iodo-4,5-epoxymorphinan-3,14-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
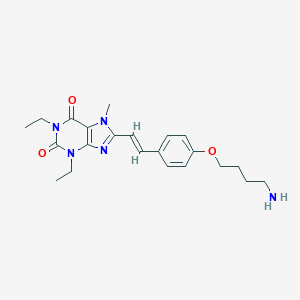
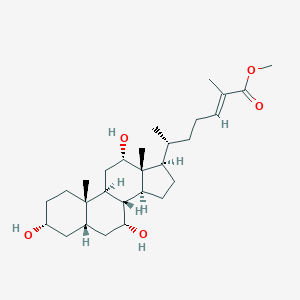


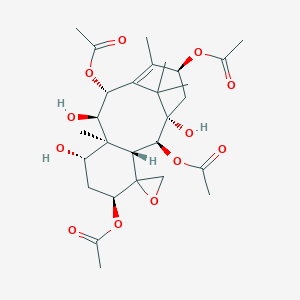



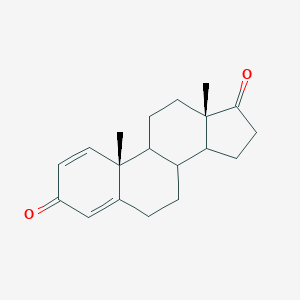
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)

